

Application Note: HPLC Method for the Analysis of Pentyl Acetate

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Compound of Interest

Compound Name: Pentyl acetate

Cat. No.: B166345

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Introduction

Pentyl acetate (C₇H₁₄O₂) is a straight-chain ester recognized for its characteristic banana-like fragrance.[1] It is frequently utilized as a flavoring agent in the food and beverage industry and as a solvent in various manufacturing processes.[2] While Gas Chromatography (GC) is a prevalent technique for analyzing volatile esters, High-Performance Liquid Chromatography (HPLC) offers a robust alternative method for the quantification of **pentyl acetate**. This application note details a reliable isocratic reverse-phase HPLC method coupled with UV detection for the determination of **pentyl acetate**. The method is suitable for quality control and research applications. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier provides a straightforward approach for this analysis. [3] This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations.[3]

Experimental Protocols

1. Instrumentation and Materials

- Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Reagents:

- **Pentyl Acetate** reference standard ($\geq 99\%$ purity).
- Acetonitrile (HPLC Grade).
- Deionized Water (HPLC Grade, $>18 \text{ M}\Omega\cdot\text{cm}$).
- Phosphoric Acid (H_3PO_4), ACS Grade. (Note: For Mass Spectrometry applications, 0.1% formic acid can be used as a substitute for phosphoric acid).[3]

2. Preparation of Solutions

- **Mobile Phase Preparation:** Prepare the mobile phase by mixing Acetonitrile and Deionized Water in a 60:40 (v/v) ratio. Add 0.1% phosphoric acid to the aqueous portion before mixing. Degas the final solution by sonication or vacuum filtration before use.
- **Standard Stock Solution (1000 $\mu\text{g/mL}$):** Accurately weigh approximately 50 mg of **pentyl acetate** reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
- **Working Standard Solutions:** Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 $\mu\text{g/mL}$) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

3. Sample Preparation

- Accurately weigh a sample containing **pentyl acetate** and dissolve it in a known volume of acetonitrile.
- Dilute the sample with the mobile phase to achieve a final concentration within the linear range of the calibration curve.
- Filter the final diluted sample solution through a 0.45 μm syringe filter to remove any particulate matter before injection.

Data Presentation

Table 1: Chromatographic Conditions

Parameter	Condition
HPLC System	Standard Isocratic HPLC with UV Detector
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : Water (60:40, v/v) with 0.1% H ₃ PO ₄
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detector Wavelength	210 nm
Run Time	10 minutes

Table 2: System Suitability Parameters (Typical Results)

Parameter	Acceptance Criteria	Typical Result
Retention Time (t _R)	Report	~ 4.5 min
Tailing Factor (T _f)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	> 4500
Repeatability (%RSD, n=6)	≤ 2.0%	< 1.0%

Visualization of Experimental Workflow

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Caption: Workflow for the HPLC analysis of **pentyl acetate**.

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